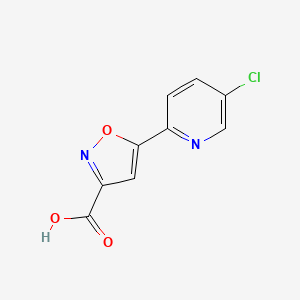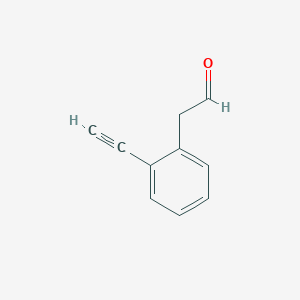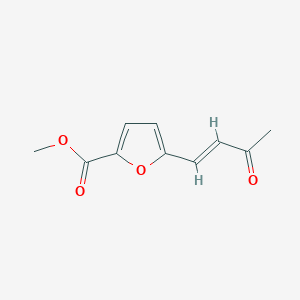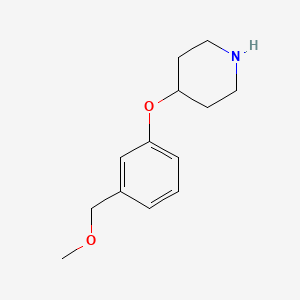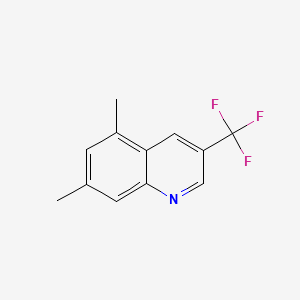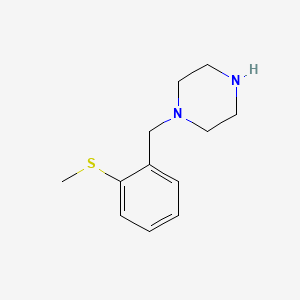
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a chloro and two difluoro substituents on a phenyl ring, attached to a difluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 3-chloro-2,4-difluorobenzene
Reaction Conditions: The halogenation step requires the use of chlorine and fluorine gases under controlled conditions. The Friedel-Crafts acylation is carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific application. In antimicrobial research, it may target bacterial cell wall synthesis, while in cancer research, it may interfere with cell proliferation and apoptosis pathways.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2,4-difluorophenylmethanol and 1-(3-chloro-2,4-difluorophenyl)-1-phenylethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and difluoro substituents on the phenyl ring, along with the difluoroethanone moiety, gives this compound unique chemical and biological properties
Propriétés
Formule moléculaire |
C8H3ClF4O |
|---|---|
Poids moléculaire |
226.55 g/mol |
Nom IUPAC |
1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-4(10)2-1-3(6(5)11)7(14)8(12)13/h1-2,8H |
Clé InChI |
ARRPGSRXDSJPNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)C(F)F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



